molecular formula C10H12N4 B13238614 methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine

methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine

Cat. No.: B13238614
M. Wt: 188.23 g/mol
InChI Key: QYQBLIKJTXVTGZ-UHFFFAOYSA-N
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Description

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-phenyl-1H-1,2,4-triazole-3-thiol with methylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both phenyl and methylamine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4C_9H_{10}N_4 with a molecular weight of approximately 174.20 g/mol. The compound is characterized by the presence of a triazole ring fused with a phenyl group, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 62.5 to 250 µg/mL against different microorganisms, including Candida albicans and Staphylococcus aureus .

CompoundTarget MicroorganismMIC (µg/mL)
6cStaphylococcus aureus62.5
6aCandida albicans250

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines. The MTT assay results indicate that certain derivatives exhibit significant cytotoxicity against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. For example, one derivative showed an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells .

Cell LineCompoundIC50 (µg/mL)
HepG26d13.004
MDA-MB-2316c28.399

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of phytoene desaturase, an enzyme involved in carotenoid biosynthesis in plants and certain fungi .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of triazole derivatives against common pathogens and found that modifications in the structure significantly influenced their antimicrobial efficacy. Compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .
  • Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds were tested against various cancer cell lines, revealing that structural variations led to differing levels of cytotoxicity. The most active compounds were further explored for their selectivity towards cancer cells versus normal cells .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

QYQBLIKJTXVTGZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=CN1C2=CC=CC=C2

Origin of Product

United States

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